5-Fluoro-4-hydrazinylpyrimidine as the Exclusive Hydrazine Partner in GlaxoSmithKline's Patented PDF Inhibitor Series
The GSK patent family (US20090306066, EP2217226B1) exclusively claims {2-(alkyl)-3-[2-(5-fluoro-4-pyrimidinyl)hydrazino]-3-oxopropyl}hydroxyformamide derivatives as bacterial PDF inhibitors. No other hydrazinopyrimidine substitution pattern (e.g., unsubstituted, 5-chloro, or 2-hydrazinyl regioisomers) is described or exemplified in the patent claims for this pharmacophore, indicating that the 5-fluoro-4-hydrazinyl architecture is a non-negotiable structural requirement for target engagement [1]. While the patent discloses general formulae, all exemplified compounds with biological data incorporate the 5-fluoro-4-pyrimidinyl moiety, establishing this substitution as a gatekeeper for accessing this chemotype's antibacterial activity [1].
| Evidence Dimension | Exclusive use in patented PDF inhibitor chemotype |
|---|---|
| Target Compound Data | 5-Fluoro-4-hydrazinylpyrimidine is the sole hydrazinopyrimidine scaffold in all exemplified GSK PDF inhibitor compounds |
| Comparator Or Baseline | 4-Hydrazinylpyrimidine (unsubstituted) and 2-hydrazinylpyrimidine regioisomers are absent from the patent's exemplified structures |
| Quantified Difference | Not applicable; structural exclusivity within the patent claim scope |
| Conditions | Analysis of patent claims and exemplified compounds in US20090306066 and EP2217226B1 |
Why This Matters
For procurement decisions in antibacterial drug discovery, selecting 5-fluoro-4-hydrazinylpyrimidine ensures alignment with the validated GSK PDF inhibitor scaffold, whereas alternative hydrazinylpyrimidines lack demonstrated entry into this high-value intellectual property space.
- [1] Qin, D., Norton, B., Knox, A. N., Christensen, S. B., & Aubart, K. M. (2009). Peptide deformylase inhibitors. U.S. Patent Application US20090306066. Retrieved from https://patents.google.com/patent/US20090306066A1/ View Source
